molecular formula C10H15F3N2O B1467155 1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine CAS No. 1478039-79-0

1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B1467155
CAS No.: 1478039-79-0
M. Wt: 236.23 g/mol
InChI Key: OIZWJBHOXPLPLJ-UHFFFAOYSA-N
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Description

1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine is a useful research compound. Its molecular formula is C10H15F3N2O and its molecular weight is 236.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Pharmacokinetics and Efficacy Predictions

GDC-0973, a derivative of Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone, is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2, involved in the MAPK signaling pathway. This study aimed to characterize the disposition of GDC-0973 in preclinical species and determine the relationship between its plasma concentrations and efficacy in Colo205 mouse xenograft models. The findings are significant in assessing the disposition of GDC-0973 and evaluating its therapeutic efficacy and dosage predictions (Choo et al., 2012).

2. Structural Characterization in Benzothiazinone Synthesis

A side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, belonging to a new class of anti-tuberculosis drug candidates, was structurally characterized. This study provides insights into the structural aspects of by-products formed during the synthesis of benzothiazinone derivatives, which are crucial for understanding and optimizing the synthetic pathways of new drug candidates (Eckhardt et al., 2020).

3. Antimicrobial Activity

A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some of the synthesized compounds exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the potential of Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone derivatives as antimicrobial agents (Mallesha & Mohana, 2014).

4. Catalytic Asymmetric Additions in Organic Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative, was evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. The study demonstrated high enantioselectivity, indicating the potential of such derivatives in asymmetric synthesis, a key area in the production of chiral compounds for pharmaceutical applications (Wang et al., 2008).

Properties

IUPAC Name

azetidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O/c11-10(12,13)8-1-3-15(4-2-8)9(16)7-5-14-6-7/h7-8,14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZWJBHOXPLPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.